![molecular formula C20H18N4O3S B2902726 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 953170-51-9](/img/structure/B2902726.png)
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide” are not detailed in the sources .Mechanism of Action
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide works by binding to the ATP-binding site of Hsp90, thus inhibiting its activity. This leads to the degradation of various client proteins that are dependent on Hsp90 for their stability and function. Some of these client proteins are involved in cell growth and division, and their degradation leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide is its specificity for Hsp90, which makes it a promising candidate for cancer treatment. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer. It also has low bioavailability, which means that it may not reach the target tissues in sufficient amounts. Moreover, this compound has shown toxicity in some preclinical studies, which may limit its use in humans.
Future Directions
There are several future directions for research on N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide. One direction is to improve its solubility and bioavailability, which may enhance its efficacy. Another direction is to investigate its potential use in combination with other anticancer agents, which may increase its effectiveness. Moreover, more studies are needed to understand the mechanisms of this compound's anticancer activity, which may lead to the development of better cancer treatments.
Synthesis Methods
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide involves several steps, including the condensation of 2-aminopyridine with 2-chloro-5-methylbenzenesulfonamide, followed by the reaction of the resulting intermediate with 4-chloro-3-nitrobenzoic acid. The final product is obtained after reduction of the nitro group with palladium on carbon.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by inhibiting the activity of the protein Hsp90, which is involved in the regulation of various cellular processes, including cell growth and division.
Safety and Hazards
properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-3-9-17(10-4-14)28(25,26)23-16-7-5-15(6-8-16)18-13-24-19(21-18)11-12-20(22-24)27-2/h3-13,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVLMZCCFQMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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